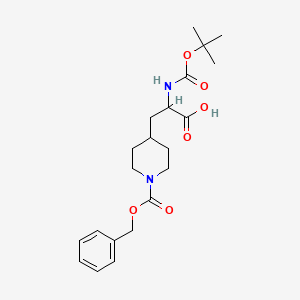

3-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid

Übersicht

Beschreibung

3-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid is a useful research compound. Its molecular formula is C21H30N2O6 and its molecular weight is 406.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid is a complex organic molecule that has garnered attention for its potential biological applications, particularly in pharmacology. This article explores its biological activity, synthesis, and potential therapeutic uses based on diverse scientific literature.

Chemical Structure and Properties

The chemical formula of the compound is , and it features a piperidine ring substituted with benzyloxy and tert-butoxycarbonyl groups. Its structural complexity allows for interactions with various biological targets, which are crucial for its pharmacological effects.

Research indicates that this compound may act as an inhibitor of TRPC6 channels , which are implicated in various physiological processes including calcium signaling and neuronal excitability. The modulation of TRPC6 can influence pathways related to cardiovascular health and neuroprotection .

Pharmacological Effects

- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. This effect is particularly relevant in the context of neurodegenerative diseases.

- Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammatory markers in vitro, indicating potential use in treating inflammatory conditions .

- Antagonistic Effects : The compound exhibits antagonistic activity against certain receptors, which may contribute to its therapeutic profile by modulating neurotransmitter signaling pathways .

In Vitro Studies

In vitro assays have demonstrated that the compound can inhibit the proliferation of specific cancer cell lines, suggesting a potential role in oncology. For instance, studies using human glioblastoma cells revealed significant reductions in cell viability when treated with varying concentrations of the compound.

In Vivo Studies

Animal models have been utilized to evaluate the pharmacokinetics and bioavailability of this compound. Results indicate that it reaches peak plasma concentrations within a specified timeframe, supporting further exploration into its therapeutic window and dosing regimens.

Data Tables

Synthesis

The synthesis of this compound involves multiple steps:

- Formation of Piperidine Derivative : The initial step includes the synthesis of the piperidine core through cyclization reactions.

- Substitution Reactions : Subsequent steps involve the introduction of benzyloxy and tert-butoxycarbonyl groups via nucleophilic substitution methods.

- Purification : Final purification is achieved through chromatography techniques to isolate the desired product with high purity .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

The compound exhibits significant potential as a pharmaceutical agent due to its ability to modulate biological pathways. Its structure suggests that it may interact with specific receptors or enzymes, which can lead to therapeutic effects. For instance, derivatives of piperidine are known for their role in treating neurological disorders and as analgesics. The benzyloxycarbonyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy in vivo.

Case Studies

- Antidepressant Activity : Some studies have indicated that piperidine derivatives can exhibit antidepressant-like effects in animal models. Research focusing on similar compounds has shown that modifications to the piperidine ring can enhance serotonin receptor affinity, suggesting that this compound might also possess such properties .

- Anticancer Properties : Preliminary investigations into piperidine derivatives have shown promise in cancer treatment. For example, compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines, indicating that this compound could be further explored for its anticancer potential .

Synthetic Organic Chemistry

Reagent in Synthesis

3-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid can serve as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, such as coupling reactions or transformations into other functionalized piperidine derivatives.

Applications in Synthesis

- Building Block for Peptides : The presence of both benzyloxy and tert-butoxycarbonyl groups makes this compound suitable for peptide synthesis. It can be utilized as a protected amino acid derivative, facilitating the formation of peptide bonds while maintaining stability during the reaction process.

- Modification of Biological Molecules : The compound can be used to modify existing biologically active molecules to enhance their properties or to create new analogs with improved pharmacological profiles .

Biological Research

Mechanistic Studies

The structural characteristics of this compound allow researchers to investigate its mechanism of action at a molecular level. Understanding how it interacts with biological systems can provide insights into its potential therapeutic uses.

Research Directions

- Receptor Binding Studies : Investigating how this compound binds to specific receptors could elucidate its pharmacodynamics and inform further drug design efforts.

- Metabolic Studies : Understanding the metabolic pathways of this compound can help predict its behavior in biological systems and assess its safety profile .

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O6/c1-21(2,3)29-19(26)22-17(18(24)25)13-15-9-11-23(12-10-15)20(27)28-14-16-7-5-4-6-8-16/h4-8,15,17H,9-14H2,1-3H3,(H,22,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWNGAXIPREVLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646950 | |

| Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-N-(tert-butoxycarbonyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21622-00-4 | |

| Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-N-(tert-butoxycarbonyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.